
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a trichloromethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene typically involves the introduction of the tert-butyl, methyl, and trichloromethylsulfanyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and aluminum chloride are used to introduce the tert-butyl group onto the benzene ring. The methyl group can be introduced via a similar alkylation process using methyl chloride. The trichloromethylsulfanyl group can be introduced through a nucleophilic substitution reaction using trichloromethylsulfanyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dichloromethane or toluene are commonly used, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Scientific Research Applications
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene involves its interaction with molecular targets through its functional groups. The trichloromethylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the tert-butyl and methyl groups influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-1-(trichloromethylsulfanyl)benzene: Lacks the methyl group, resulting in different reactivity and properties.
2-Methyl-1-(trichloromethylsulfanyl)benzene: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
1-(Trichloromethylsulfanyl)benzene: Lacks both the tert-butyl and methyl groups, leading to distinct chemical behavior.
Uniqueness
4-Tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene is unique due to the combination of its substituents, which confer specific steric and electronic properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
Properties
CAS No. |
93085-73-5 |
|---|---|
Molecular Formula |
C12H15Cl3S |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
4-tert-butyl-2-methyl-1-(trichloromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H15Cl3S/c1-8-7-9(11(2,3)4)5-6-10(8)16-12(13,14)15/h5-7H,1-4H3 |
InChI Key |
BLOFKNZHEDCEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


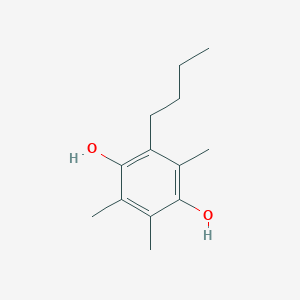
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
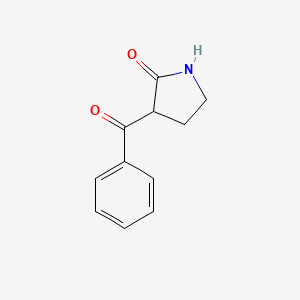
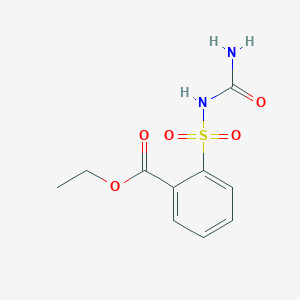
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)

![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
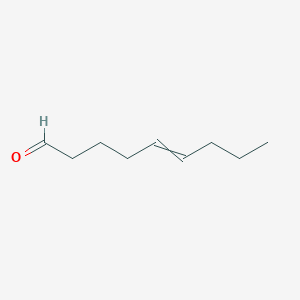
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)
![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
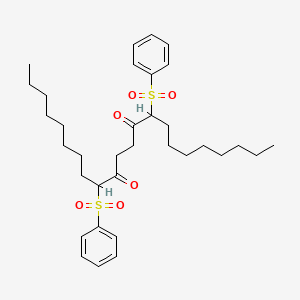
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
